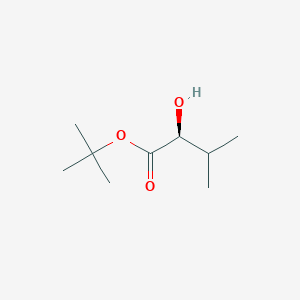

(S)-tert-butyl 2-hydroxy-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228125 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3519-30-0 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3519-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl 2-hydroxy-3-methylbutanoate chemical properties

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. (S)-tert-butyl 2-hydroxy-3-methylbutanoate, a derivative of the natural amino acid L-valine, represents a cornerstone chiral synthon. Its specific stereochemistry and functional group arrangement—a secondary alcohol, a sterically hindered tert-butyl ester, and an isopropyl group—make it a versatile intermediate for constructing complex, stereodefined molecules. This guide offers a comprehensive technical overview intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, analytical characterization, synthesis strategies, and critical applications, moving beyond mere data presentation to explain the underlying scientific principles that govern its use.

Molecular Profile and Physicochemical Properties

(S)-tert-butyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester. The bulky tert-butyl group provides significant steric hindrance, a property that can be exploited to direct reaction pathways and enhance stability against hydrolysis compared to less hindered esters like methyl or ethyl esters. The (S)-configuration at the C2 position is derived directly from its L-valine precursor, making it an ideal starting point for syntheses where this specific chirality is required.

Below is a diagram illustrating the molecular structure and key stereochemical features.

Caption: Structure of (S)-tert-butyl 2-hydroxy-3-methylbutanoate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3519-30-0 | [1] |

| Molecular Formula | C₉H₁₈O₃ | [2] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-methylbutanoate | [3] |

| Physical Form | Solid (<30°C), Liquid (>31°C) | [1] |

| Melting Point | 30-31 °C | [1] |

| Boiling Point | 189.5 °C (at 760 mmHg) | [2] |

| Density | 0.974 g/cm³ | [2] |

| Refractive Index | 1.437 | [2] |

| Flash Point | 63 °C | [2] |

| Storage | 2-8 °C, Refrigerator |[1] |

Spectroscopic and Analytical Characterization

Definitive spectral data for this specific compound is not widely published. Therefore, the following characterization data is predicted based on its chemical structure and analysis of closely related analogs. This approach is standard in research environments for initial compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: The predicted chemical shifts (δ) are derived from known values for tert-butyl esters and α-hydroxy acids. For instance, the nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm. The protons on the isopropyl group will show characteristic doublet and multiplet patterns.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.10 | d | 1H | H-C2 (α-proton) |

| ~2.90 | br s | 1H | -OH |

| ~2.10 | m | 1H | H-C3 (isopropyl methine) |

| ~1.50 | s | 9H | -C(CH₃)₃ (tert-butyl) |

| ~1.00 | d | 3H | Isopropyl -CH₃ |

| ~0.85 | d | 3H | Isopropyl -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~174 | C1 (C=O) | Typical ester carbonyl carbon. |

| ~82 | Quaternary C (tert-butyl) | Quaternary carbon of the t-butyl group, shifted downfield by the adjacent oxygen.[4] |

| ~75 | C2 (CH-OH) | Carbon bearing the hydroxyl group. |

| ~32 | C3 (CH) | Isopropyl methine carbon. |

| ~28 | C(CH₃)₃ | Methyl carbons of the t-butyl group.[4] |

| ~19 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |

| ~16 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

Rationale: The IR spectrum is predicted to show a strong, broad absorption for the hydroxyl group and a sharp, strong absorption for the ester carbonyl. The mass spectrum of a tert-butyl ester is characteristically dominated by the loss of isobutylene (56 Da) to form a protonated carboxylic acid, which serves as a reliable diagnostic peak.

Table 4: Predicted IR and MS Data

| Technique | Feature | Predicted Value / Observation |

|---|---|---|

| IR | O-H stretch (alcohol) | 3500-3300 cm⁻¹ (broad) |

| C-H stretch (alkane) | 2980-2850 cm⁻¹ | |

| C=O stretch (ester) | ~1735 cm⁻¹ (strong, sharp) | |

| MS (EI) | M-56 [M - C₄H₈]⁺ | m/z 118 (loss of isobutylene) |

| | M-101 [M - COOtBu]⁺ | m/z 73 (loss of tert-butoxycarbonyl group) |

Chiral High-Performance Liquid Chromatography (HPLC)

-

Scientific Justification: Verifying the enantiomeric purity is the most critical analytical task for this compound. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating α-hydroxy esters.[2][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. A normal-phase mobile system (e.g., hexane/isopropanol) often provides the best selectivity for this class of compounds.[6]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

System Preparation:

-

HPLC System: Standard HPLC with UV detector.

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).[2][6]

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the analyte and minimizing peak tailing.[5]

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.[2]

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

-

Dilute to a working concentration of approximately 100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[2]

-

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

-

Data Analysis:

-

Identify the peaks for the (S) and potential (R) enantiomers by running an analytical standard of the racemate if available.

-

Calculate the enantiomeric excess (% ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

-

Caption: Synthetic workflow from L-valine.

Alternative Synthetic Strategies

While the L-valine route is dominant, other advanced methods exist, particularly in academic or specialized settings:

-

Asymmetric Reduction: A prochiral α-keto ester, tert-butyl 3-methyl-2-oxobutanoate, can be stereoselectively reduced to the desired (S)-α-hydroxy ester. This is a powerful technique that relies on chiral catalysts, such as enzymes (e.g., carbonyl reductases) or metal complexes with chiral ligands (e.g., Ru-BINAP). [7][8]The choice of catalyst is crucial for achieving high enantioselectivity.

-

Kinetic Resolution: A racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate can be resolved. This often involves enantioselective acylation of the hydroxyl group using a lipase enzyme. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the desired (S)-enantiomer unreacted. The acylated and unreacted esters can then be separated chromatographically.

Chemical Reactivity and Applications in Drug Development

The utility of (S)-tert-butyl 2-hydroxy-3-methylbutanoate stems from the distinct reactivity of its functional groups.

-

The Hydroxyl Group: The secondary alcohol is a nucleophile and can be used in a variety of subsequent reactions. It can be acylated, alkylated, or used in nucleophilic substitutions. A key reaction in drug synthesis is the Mitsunobu reaction , where the alcohol can be inverted to the (R)-configuration by reacting it with a nucleophile (e.g., an azide or a carboxylate) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.

-

The tert-Butyl Ester: This group is primarily a protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions (e.g., basic, hydrogenolytic) but can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free carboxylic acid without affecting other sensitive functionalities.

Primary Application: Intermediate for Statin Synthesis

This molecule is a valuable building block for the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. For example, it can serve as a precursor to the chiral side-chain of drugs like Atorvastatin and Rosuvastatin. [8]The synthesis involves modifying the hydroxyl group and eventually deprotecting the tert-butyl ester to couple the side-chain with the core heterocyclic structure of the drug.

Caption: Role as a building block in complex synthesis.

Safety and Handling

As a laboratory chemical, (S)-tert-butyl 2-hydroxy-3-methylbutanoate requires careful handling. The following information is based on its GHS classification.

Table 5: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [10] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), laboratory coat. Handle in a well-ventilated area or chemical fume hood. | [9]|

References

-

PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-tert-butyl (S)-2-hydroxybutyrate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

-

PubMed. (2017). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxy-3-methyl-2-butanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

Sources

- 1. tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 552631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ymc.co.jp [ymc.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate: Properties, Synthesis, and Chiral Analysis

Executive Summary: (S)-tert-butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in organic synthesis, particularly relevant in the development of complex pharmaceutical intermediates. Its stereospecific nature, dictated by the hydroxyl group at the C2 position, makes it a critical synthon for introducing chirality into target molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic pathway, and details the critical analytical methodologies required for its structural elucidation and the verification of its enantiomeric purity. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Building Blocks

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs, necessitating robust methods for asymmetric synthesis.

Chiral building blocks, or synthons, are optically pure molecules that serve as starting materials for these complex syntheses. (S)-tert-butyl 2-hydroxy-3-methylbutanoate, derived from the natural amino acid (L)-Valine, is one such synthon. Its defined stereocenter and versatile functional groups—a hydroxyl, an isopropyl group, and a sterically hindered tert-butyl ester—make it an ideal precursor for constructing more elaborate chiral molecules.

Physicochemical Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. The molecular weight of (S)-tert-butyl 2-hydroxy-3-methylbutanoate is a key parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 2528-17-8 | [1][2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Density | 0.974 g/cm³ | [1] |

| Boiling Point | 189.5°C at 760 mmHg | [1] |

| Flash Point | 63°C | [1] |

| Refractive Index | 1.437 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 |

Representative Synthesis Pathway

The synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate typically begins with a readily available chiral precursor to ensure the desired stereochemistry. A common and effective strategy involves the esterification of (S)-2-hydroxy-3-methylbutanoic acid, which can be synthesized from (L)-Valine via a diazotization reaction[3]. The subsequent esterification with tert-butanol presents a challenge due to the alcohol's steric hindrance and its propensity to dehydrate to isobutylene under strongly acidic conditions[4]. Therefore, specialized coupling methods are often employed.

A plausible synthetic route is outlined below. It begins with the conversion of the chiral acid to an activated intermediate (e.g., an acid chloride or via a coupling agent) followed by reaction with tert-butanol. A patent describes a related synthesis involving the deacetylation of (S)-2-acetoxy-3-methylbutyric tert-butyl ester using potassium carbonate in a methanol/water mixture to yield the target compound[3].

Caption: Representative synthesis workflow for (S)-tert-butyl 2-hydroxy-3-methylbutanoate.

Experimental Protocol: Representative Esterification

Causality: This protocol uses a carbodiimide coupling agent (like EDC) and a catalyst (DMAP) to facilitate esterification under mild conditions, thus avoiding the harsh acidic environment that would cause tert-butanol to dehydrate[5].

-

Preparation: In a round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve (S)-2-hydroxy-3-methylbutanoic acid (1.0 equiv)[6], 4-dimethylaminopyridine (DMAP, 0.1 equiv), and tert-butanol (1.5 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic reaction upon adding the coupling agent.

-

Coupling: Slowly add a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in DCM to the cooled mixture[7].

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials, the coupling agent byproducts, and the catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester.

Comprehensive Analytical Characterization

Unambiguous structural confirmation and determination of enantiomeric purity are paramount. A multi-technique approach combining NMR, MS, and chiral chromatography provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted spectra for (S)-tert-butyl 2-hydroxy-3-methylbutanoate provide a clear fingerprint of its atomic connectivity[8].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃ )₃ | a | ~1.48 | Singlet (s) | 9H | - |

| -CH(CH₃ )₂ | b, c | ~0.90, ~1.00 | Doublet (d) | 3H, 3H | ~6.8 |

| -CH (CH₃)₂ | d | ~2.10 | Multiplet (m) | 1H | - |

| -CH (OH)- | e | ~3.95 | Doublet (d) | 1H | ~3.5 |

| -CH(OH )- | f | ~2.50 | Broad Singlet (br s) | 1H | - |

Rationale: The nine protons of the tert-butyl group (a) are chemically equivalent and show no coupling, resulting in a strong singlet. The two methyl groups of the isopropyl moiety (b, c) are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct doublets, each coupled to the methine proton (d). The proton on the chiral carbon (e) is coupled to the adjacent isopropyl methine proton (d), appearing as a doublet. The hydroxyl proton (f) signal is often broad and its position is concentration-dependent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| C =O | ~174.5 |

| -C (CH₃)₃ | ~82.0 |

| -C H(OH)- | ~77.5 |

| -C H(CH₃)₂ | ~32.5 |

| -C(C H₃)₃ | ~28.1 |

| -CH(C H₃)₂ | ~19.0, ~16.5 |

Rationale: The carbonyl carbon is the most deshielded, appearing furthest downfield. The quaternary carbon of the tert-butyl group appears around 82 ppm. The two diastereotopic methyl carbons of the isopropyl group are expected to have slightly different chemical shifts[9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming molecular weight and analyzing fragmentation patterns. For hydroxy acids and their esters, derivatization (e.g., silylation) is often required to increase volatility[10].

Protocol: GC-MS Analysis (as TMS Derivative)

-

Derivatization: To a dried sample of the ester, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes to convert the hydroxyl group to a TMS ether.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program (e.g., ramp from 80°C to 250°C).

-

Detection: The mass spectrometer is operated in Electron Ionization (EI) mode.

Expected Fragmentation Pattern (of TMS Derivative)

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the TMS-derivatized molecule (MW = 246.4 g/mol ). Key fragments include:

| m/z Value | Proposed Fragment | Significance |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for TMS derivatives and alkyl chains[11]. |

| M-57 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical from the ester, a characteristic cleavage. |

| 117 | [(CH₃)₂CH-CH(OTMS)]⁺ | Alpha-cleavage adjacent to the silylated oxygen. |

| 73 | [Si(CH₃)₃]⁺ | A very common and often abundant ion in the spectra of TMS derivatives. |

Note: A key fragmentation for α-hydroxy esters is the cleavage between C1 (carbonyl) and C2, and between C2 and C3. For the underivatized molecule, a prominent fragment would be from the loss of the tert-butoxy radical (m/z 101)[12][13].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity (or enantiomeric excess, %ee). The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[14][15].

Caption: Workflow for enantiomeric purity analysis using Chiral HPLC.

Protocol: Chiral HPLC Method Development

Causality: The choice of CSP and mobile phase is critical for achieving separation. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile for a wide range of compounds[15][16]. Normal-phase (hexane/alcohol) mobile phases often provide the best selectivity for this class of molecule[17].

-

Column Selection: Begin screening with polysaccharide-based CSPs such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based).

-

Mobile Phase Screening: Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 98:2, 95:5, 90:10 v/v)[17]. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.

-

Initial Analysis: Inject a solution of the analyte (e.g., 1 mg/mL in mobile phase) onto the column at a flow rate of 1.0 mL/min. Monitor the elution profile with a UV detector (if the molecule has a chromophore) or a refractive index/evaporative light scattering detector.

-

Optimization:

-

If no separation is observed, change the alcohol modifier (isopropanol vs. ethanol) or the CSP.

-

If peaks are broad or poorly resolved, adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and may improve resolution.

-

For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive can significantly improve peak shape and resolution[17].

-

-

Quantification: Once baseline separation is achieved (Resolution, Rs > 1.5), the enantiomeric excess (%ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: %ee = (|A1 - A2| / (A1 + A2)) x 100

References

- Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methylbutyrate. Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

-

PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 749–769. Retrieved from [Link]

-

KoreaScience. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-hydroxybutanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

- Google Patents. (2009). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

- Google Patents. (2012). WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.

-

ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

PubChem. (n.d.). (-)-2-Hydroxy-3-methylbutyric acid. Retrieved from [Link]

-

ResearchGate. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate - MS (GC) Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Retrieved from [Link]

Sources

- 1. tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [chemnet.com]

- 2. tert-butyl 2-hydroxy-3-Methylbutanoate, CasNo.2528-17-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ymc.co.jp [ymc.co.jp]

- 17. chromatographyonline.com [chromatographyonline.com]

Synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate from L-Valine: A Stereoretentive Approach

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

(S)-tert-butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is of paramount importance for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide details a robust and scalable two-step synthesis starting from the inexpensive and readily available chiral pool starting material, L-valine. The core of this process relies on a stereoretentive diazotization reaction to form (S)-2-hydroxy-3-methylbutanoic acid, followed by an efficient esterification utilizing isobutylene. We will delve into the mechanistic underpinnings that ensure high stereochemical fidelity, provide detailed, field-tested experimental protocols, and discuss critical process parameters for optimization and scale-up.

Introduction

The use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical development. L-valine, an essential amino acid, represents an ideal starting point from the chiral pool due to its low cost, high enantiopurity, and well-defined stereocenter.[1][2] The target molecule, (S)-tert-butyl 2-hydroxy-3-methylbutanoate, contains a hydroxyl group and a sterically hindered tert-butyl ester, making it a versatile intermediate for introducing the isovaleric acid moiety in complex syntheses. This guide provides a comprehensive pathway for its production, focusing on the critical transformations that maintain the pristine (S)-stereochemistry of the starting material.

Overall Synthetic Strategy

The conversion of L-valine to (S)-tert-butyl 2-hydroxy-3-methylbutanoate is achieved in a two-step sequence. The first step involves the deamination of the primary amine of L-valine to a hydroxyl group. The second step is the protection of the resulting carboxylic acid as a tert-butyl ester.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Stereoretentive Diazotization of L-Valine

The conversion of a primary amine to a hydroxyl group is a classic transformation. However, when this transformation occurs at a chiral center, controlling the stereochemical outcome is the primary challenge.

Principle and Causality of Stereoretention

Typically, the diazotization of primary aliphatic amines proceeds through an unstable diazonium salt, which decomposes to a carbocation.[3] A carbocation intermediate is sp²-hybridized and trigonal planar, allowing a nucleophile (water, in this case) to attack from either face, which would lead to a racemic mixture of products.[4][5]

However, in the case of α-amino acids like L-valine, the reaction proceeds with a high degree of retention of configuration . This is a critical mechanistic feature explained by the principle of neighboring group participation. The adjacent carboxylic acid group acts as an internal nucleophile, attacking the carbon bearing the diazonium group in an intramolecular Sₙ2 reaction as the nitrogen molecule departs. This first step proceeds with an inversion of stereochemistry to form a highly strained α-lactone intermediate. Subsequently, a water molecule attacks the carbonyl carbon of the α-lactone in a second Sₙ2-type reaction, which results in another inversion of stereochemistry. This double-inversion mechanism leads to an overall retention of the original stereoconfiguration.[6][7]

Caption: The double-inversion mechanism ensures retention of stereochemistry.

Detailed Experimental Protocol: Diazotization

This protocol is adapted from established procedures for the diazotization of α-amino acids.[6]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (1.0 eq) in 1.5 M aqueous sulfuric acid. Cool the solution to 0 °C in an ice-water bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in deionized water. Add the NaNO₂ solution dropwise to the stirred L-valine solution, maintaining the internal temperature between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Workup: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-2-hydroxy-3-methylbutanoic acid as a viscous oil or solid. The crude product is often of sufficient purity for the next step.

Analytical Characterization

The product, (S)-2-hydroxy-3-methylbutanoic acid, should be characterized to confirm its structure and enantiomeric purity.

| Test | Expected Result |

| ¹H NMR | Signals corresponding to the isopropyl group, the α-proton, and exchangeable OH protons. |

| ¹³C NMR | Signals for the isopropyl carbons, the α-carbon, and the carboxyl carbon. |

| Optical Rotation | A specific rotation value consistent with the (S)-enantiomer.[8] |

| Chiral GC/HPLC | Analysis of a derivatized sample should show high enantiomeric excess (>99%). |

Step 2: Esterification via Acid-Catalyzed Addition of Isobutylene

The formation of tert-butyl esters presents a unique challenge. Direct Fischer esterification with tert-butanol is often inefficient due to the steric bulk of the tertiary alcohol and its propensity to undergo elimination to form isobutylene under the required acidic conditions.[9] A superior and widely adopted method is the direct, acid-catalyzed addition of the carboxylic acid to isobutylene.[10]

Rationale and Mechanism

This method leverages the stability of the tert-butyl cation. In the presence of a strong acid catalyst (e.g., H₂SO₄), isobutylene is protonated to form a tertiary carbocation. The carboxylic acid, acting as a nucleophile, then attacks this carbocation to form the tert-butyl ester. This approach avoids the use of tert-butanol and the associated equilibrium and elimination issues.

Detailed Experimental Protocol: Esterification

Caution: Isobutylene is a flammable gas. This procedure should be conducted in a well-ventilated fume hood.

-

Setup: Charge a pressure-rated reactor or a thick-walled sealed tube with (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) and a suitable solvent such as dichloromethane or diethyl ether.

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

-

Reactant Addition: Cool the vessel to -78 °C (dry ice/acetone bath). Carefully condense a measured amount of isobutylene (2.0-3.0 eq) into the vessel.

-

Reaction: Seal the vessel securely and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by TLC or GC.

-

Workup: After completion, cool the vessel back down to -78 °C before carefully opening it to release any excess pressure. Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (S)-tert-butyl 2-hydroxy-3-methylbutanoate.

Analytical Characterization

The final product should be rigorously analyzed to confirm its identity and purity.

| Test | Expected Result |

| ¹H NMR | Signals corresponding to the isopropyl group, the α-proton, the hydroxyl proton, and a characteristic singlet for the nine tert-butyl protons. |

| ¹³C NMR | Signals for the isopropyl carbons, the α-carbon, the carboxyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |

| FT-IR | Strong C=O stretch (ester) and broad O-H stretch (alcohol). |

| Mass Spec (ESI+) | [M+Na]⁺ peak corresponding to the calculated molecular weight. |

| Optical Rotation | A specific rotation value confirming the retention of the (S)-configuration. |

Summary of Process Parameters and Yields

| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield |

| 1 | Diazotization | L-Valine, NaNO₂, H₂SO₄ | 0-5 °C | ~14 h | 85-95% |

| 2 | Esterification | Hydroxy acid, Isobutylene, H₂SO₄ | RT | 24-48 h | 70-85% |

Conclusion

This guide outlines a reliable and stereochemically robust synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate from L-valine. The key to success lies in understanding and controlling the stereochemistry of the initial diazotization step through the double-inversion mechanism involving an α-lactone intermediate. Furthermore, selecting the appropriate esterification strategy—the acid-catalyzed addition of isobutylene—overcomes the inherent challenges of forming sterically hindered tert-butyl esters. The provided protocols and analytical guidance serve as a solid foundation for researchers and process chemists in the pharmaceutical industry to produce this valuable chiral intermediate with high purity and confidence.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

-

Chemistry Steps. (n.d.). The Stereochemistry of SN1 Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). SN1 mechanism: stereochemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

-

Unacademy. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazo transfer reaction of labeled, unlabeled L-valine and L-isoleucine. Retrieved from [Link]

-

ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

-

MacEwan University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of steroidal alcohols with isobutene. Usefulness of t-butyl as a hydroxyl-protecting group in a synthesis of testosterone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

-

YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Organic Chemistry with Victor. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of L-Val (2-amino-3-methylbutanoic acid). Retrieved from [Link]

- Google Patents. (n.d.). CN1108283C - Process for preparing tert-butanol from isobutylene by hydration.

-

PubChem. (n.d.). tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Formation of Isobutene from 3-Hydroxy-3-Methylbutyrate by Diphosphomevalonate Decarboxylase. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). L-Valine. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). (-)-2-Hydroxy-3-methylbutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chirality of tert-Butyl 2-hydroxy-3-methylbutanoate

This guide provides a comprehensive technical overview of the synthesis, analysis, and significance of the chiral molecule tert-butyl 2-hydroxy-3-methylbutanoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereochemistry in the context of organic synthesis and pharmaceutical development.

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective.[1] Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[3][4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[1][5]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, emphasizing the need to characterize the absolute stereochemistry of chiral drugs and develop single-enantiomer pharmaceuticals.[2][3][5] This "chiral switching" trend—developing a single enantiomer from a previously marketed racemate—aims to improve drug safety and efficacy.[4] Therefore, the ability to selectively synthesize and accurately quantify specific stereoisomers is not merely an academic exercise but a critical requirement in modern drug discovery and development.

Introduction to tert-Butyl 2-Hydroxy-3-methylbutanoate

tert-Butyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester. Its structure contains a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

| Property | Value |

| IUPAC Name | tert-butyl 2-hydroxy-3-methylbutanoate |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| CAS Number (Racemate) | 2528-17-8[6][7][8] |

| CAS Number ((S)-enantiomer) | 3519-30-0 |

| CAS Number ((R)-enantiomer) | 4216-96-0[9] |

This molecule serves as a valuable chiral building block in organic synthesis.[10][11] The bulky tert-butyl group can act as a protecting group for the carboxylic acid and can influence the stereochemical outcome of subsequent reactions. The hydroxyl and ester functionalities allow for a wide range of chemical transformations, making enantiomerically pure forms of this compound highly desirable starting materials for the synthesis of complex, biologically active molecules.[11]

Caption: Workflow for biocatalytic asymmetric reduction.

This protocol describes a typical fed-batch process for the large-scale synthesis of an enantiomerically pure hydroxy ester. [12][13]

-

Biocatalyst Preparation:

-

Cultivate recombinant E. coli cells expressing a stereoselective short-chain carbonyl reductase (SCR) and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH) in a large-scale fermenter (e.g., 500 L).

-

Harvest the cell biomass via centrifugation when optimal enzyme activity is reached. The resulting cell paste is the whole-cell biocatalyst.

-

-

Asymmetric Reduction Reaction:

-

In a 5000 L bioreactor, prepare a buffered reaction medium (e.g., 100 mM phosphate buffer, pH 6.5).

-

Add the harvested biocatalyst to a final concentration of ~10 g DCW/L (dry cell weight).

-

Add glucose (for cofactor regeneration) to a concentration of 1.2 molar equivalents relative to the substrate.

-

Initiate the reaction by feeding a solution of the substrate, tert-butyl 2-oxo-3-methylbutanoate, to a final concentration of up to 400 g/L. Maintain the temperature at 30°C and provide gentle agitation.

-

Monitor the reaction progress using HPLC or GC to determine substrate conversion and product formation.

-

-

Work-up and Purification:

-

Once the reaction is complete (typically >99% conversion), remove the cell biomass by centrifugation or filtration.

-

Extract the aqueous supernatant with an organic solvent such as ethyl acetate (3x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude tert-butyl 2-hydroxy-3-methylbutanoate by silica gel column chromatography to obtain the final product with high chemical and enantiomeric purity.

-

Chiral Resolution: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. Lipases are widely used biocatalysts for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. [14][15] In this strategy, a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate is subjected to acylation using an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435. [16][17]The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

(R,S)-alcohol + Acyl Donor ---(Lipase)--> (R)-ester + (S)-alcohol (unreacted)

The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol. These two compounds have different chemical properties and can be easily separated by standard column chromatography.

Analytical Techniques for Chiral Purity Determination

Verifying the success of an enantioselective synthesis requires a robust analytical method to determine the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.

Caption: Experimental workflow for chiral HPLC analysis.

Core Principle of Chiral HPLC

Chiral HPLC separates enantiomers by passing them through a column packed with a chiral stationary phase (CSP). The enantiomers interact with the CSP to form transient, diastereomeric complexes. Because these complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, resulting in their separation and elution at different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including hydroxy acids and their esters. [18][19]

This protocol provides a validated method for determining the enantiomeric purity of tert-butyl 2-hydroxy-3-methylbutanoate.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as a Daicel Chiralcel OD-H or similar.

-

Mobile Phase: A normal-phase mixture, typically Hexane:Isopropanol (IPA) in a 95:5 ratio. A small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) can be added to improve peak shape for the parent acid, though it may be less critical for the ester. [19] * Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Use the mobile phase as the diluent.

-

Racemic Standard: Prepare a solution of racemic tert-butyl 2-hydroxy-3-methylbutanoate at a concentration of approximately 1 mg/mL in the diluent. This is used to confirm the retention times of both enantiomers and to calculate resolution.

-

Sample Solution: Accurately weigh the synthesized sample and dissolve it in the diluent to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes.

-

Inject the racemic standard to establish the retention times for the (R) and (S) enantiomers and to verify system suitability (resolution between peaks should be >1.5).

-

Inject the prepared sample solution.

-

Integrate the peak areas for the two enantiomers in the resulting chromatogram.

-

-

Data Interpretation:

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Conclusion

The chirality of tert-butyl 2-hydroxy-3-methylbutanoate is not a trivial feature but a critical attribute that dictates its utility as a synthetic building block, particularly in the pharmaceutical industry. The demand for enantiomerically pure drugs has driven the development of sophisticated synthetic and analytical methodologies. As demonstrated in this guide, a combination of biocatalytic asymmetric synthesis and high-performance liquid chromatography on chiral stationary phases provides a robust and scalable workflow for producing and validating the stereochemical integrity of this valuable intermediate. A thorough understanding and application of these principles are essential for any scientist or researcher working at the forefront of drug development and asymmetric synthesis.

References

- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770.

- McConnell, O. J., Bach, A. C., Balibar, C., et al. (2011). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

-

Lenci, E., & Trabocchi, A. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(20), 4758. [Link]

-

Singh, S., Sharma, P., & Kumar, A. (2022). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 13(10), 1168-1180. [Link]

- A. A. A., & S. S. S. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 1-10.

-

Fadlalla, M. A., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1468. [Link]

-

Forró, E., & Fülöp, F. (2003). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Tetrahedron: Asymmetry, 14(21), 3201-3205. [Link]

-

Paizs, C., & Toşa, M. I. (2019). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 24(18), 3298. [Link]

- Google Patents. (2007). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. LibreTexts. [Link]

-

Ye, B., & Wang, X. (2011). Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. Synthesis, 2011(04), 608-612. [Link]

-

Wolberg, M., Hummel, W., & Wandrey, C. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9-15. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 3-(tert-Butyl)-2-hydroxybenzaldehyde. Inno Pharmchem. [Link]

-

Forró, E., & Fülöp, F. (2002). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 108(7-8), 324-331. [Link]

-

Smith, G., et al. (2000). Chiral alpha-hydroxy acids: racemic 2-hydroxy-2,3,3-trimethylbutanoic acid and 2-hydroxy-2-trimethylsilylpropanoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 6), e308-e310. [Link]

-

Araki, T., et al. (2013). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1218-1220. [Link]

-

Kuramoto, T., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601. [Link]

-

Zhang, J., et al. (2005). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Chinese Journal of Chemical Engineering, 13(5), 692-696. [Link]

-

Dutilleul, M., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3698. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 6(8), 117. [Link]

-

Nieto-García, F., et al. (2015). Asymmetric Oxazaborolidine-Catalyzed Reduction of Prochiral Ketones with N-tert-Butyl-N-trimethylsilylamine—borane. Molecules, 20(6), 10565-10574. [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 3-hydroxybutanoate. Pharmaffiliates. [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Wikipedia. [Link]

-

Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]

-

Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. [Link]

- Google Patents. (2015). Method for preparing tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxy hexanoate by using enzymatic method.

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [chemnet.com]

- 7. tert-butyl 2-hydroxy-3-Methylbutanoate, CasNo.2528-17-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 8. Tert-butyl 2-hydroxy-3-methylbutanoate|CAS 2528-17-8 [benchchem.com]

- 9. 4216-96-0 CAS MSDS (tert-Butyl (R)-2-hydroxy-3-methylbutyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy Tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [smolecule.com]

- 12. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Spectroscopic Data for (S)-tert-butyl 2-hydroxy-3-methylbutanoate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-tert-butyl 2-hydroxy-3-methylbutanoate (CAS 22921-27-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this chiral building block. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for analysis.

Introduction

(S)-tert-butyl 2-hydroxy-3-methylbutanoate is a valuable chiral intermediate in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. Its stereochemistry and functional groups—a hydroxyl group, a bulky tert-butyl ester, and an isopropyl moiety—necessitate thorough spectroscopic characterization to ensure purity, confirm structure, and understand its chemical behavior. This guide explains the expected spectral features and provides protocols for data acquisition, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Spectroscopic Correlations

The structure of (S)-tert-butyl 2-hydroxy-3-methylbutanoate, with its key proton and carbon environments, is fundamental to interpreting its spectra.

Figure 1: Molecular structure of (S)-tert-butyl 2-hydroxy-3-methylbutanoate with key atomic labels for spectroscopic assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of (S)-tert-butyl 2-hydroxy-3-methylbutanoate. The predicted data is based on the analysis of structurally similar compounds, providing a reliable reference for experimental results.[1]

1.1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show five distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups, as well as spin-spin coupling between adjacent protons.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hα | -CH(OH)- | ~4.0 - 4.2 | Doublet (d) | 1H | ~3-5 |

| Hβ | -CH(CH₃)₂ | ~2.0 - 2.2 | Multiplet (m) | 1H | ~7 |

| -OH | -OH | Variable (broad singlet) | Singlet (s) | 1H | - |

| -C(CH₃)₃ | tert-Butyl | ~1.5 | Singlet (s) | 9H | - |

| -CH(CH₃)₂ | Isopropyl Methyls | ~0.9 - 1.0 | Doublet (d) | 6H | ~7 |

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing (δ = 0.00 ppm).

1.2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the chemically non-equivalent carbon atoms in the molecule.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | Carbonyl Carbon | ~170 - 175 |

| Cq (tert-Butyl) | Quaternary Carbon | ~80 - 85 |

| Cα | -CH(OH)- | ~70 - 75 |

| Cβ | -CH(CH₃)₂ | ~30 - 35 |

| -C(CH₃)₃ | tert-Butyl Methyls | ~28 |

| -CH(CH₃)₂ | Isopropyl Methyls | ~17 - 19 |

Trustworthiness of Protocols: The following experimental protocol is a self-validating system for acquiring high-quality NMR data.

1.3: Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of (S)-tert-butyl 2-hydroxy-3-methylbutanoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the sample temperature to 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Figure 2: Workflow for NMR data acquisition of (S)-tert-butyl 2-hydroxy-3-methylbutanoate.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1: Predicted IR Spectral Data

The IR spectrum of (S)-tert-butyl 2-hydroxy-3-methylbutanoate is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3500 (broad) | O-H | Stretching (alcohol) |

| ~2970 | C-H | Stretching (alkane) |

| ~1730 | C=O | Stretching (ester) |

| ~1150 | C-O | Stretching (ester) |

Authoritative Grounding: The broadness of the O-H stretch is due to hydrogen bonding. The strong C=O stretch is a characteristic feature of esters.

2.2: Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly on the ATR crystal.

-

For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty accessory before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

3.1: Predicted Mass Spectrometry Data

For (S)-tert-butyl 2-hydroxy-3-methylbutanoate (Molecular Weight: 174.24 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:

| m/z | Proposed Fragment | Notes |

| 159 | [M - CH₃]⁺ | Loss of a methyl group. |

| 117 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group. |

| 101 | [M - C₄H₉O₂]⁺ | Loss of the tert-butoxycarbonyl group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often a prominent peak). |

Expertise & Experience: The tert-butyl cation is a very stable carbocation and its peak at m/z 57 is a strong indicator of a tert-butyl group in the molecule.

3.2: Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from impurities.

-

-

Ionization:

-

Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and MS spectra, provide a comprehensive framework for the characterization of (S)-tert-butyl 2-hydroxy-3-methylbutanoate. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data. This technical guide serves as an essential resource for researchers and scientists, enabling confident structural verification and quality control of this important chiral building block in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

A Guide to the Natural Occurrence of 2-Hydroxy-3-methylbutanoic Acid and Its Derivatives

Abstract

2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is a naturally occurring alpha-hydroxy acid. As a derivative of the essential branched-chain amino acid (BCAA) L-valine, this compound and its related derivatives are found across diverse biological systems, including microorganisms, plants, and animals.[1] Their presence is indicative of specific metabolic activities and holds significant interest for researchers in food science, clinical diagnostics, and drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and biological relevance of 2-hydroxy-3-methylbutanoic acid derivatives. Furthermore, it details established methodologies for their extraction, characterization, and quantification, offering a crucial resource for professionals in the field.

Introduction: The Significance of a Valine Metabolite

2-Hydroxy-3-methylbutanoic acid (Figure 1) is a chiral carboxylic acid that plays a role as a metabolite in various biological systems.[1] Its core structure is directly derived from the catabolism of L-valine, one of the three essential branched-chain amino acids.[1] This connection to primary metabolism makes its presence and concentration a potential indicator of metabolic health and disease states.[1][2]

In the field of drug development, chiral building blocks like (S)-2-hydroxy-3-methylbutanoic acid are valuable for peptide synthesis and the creation of complex pharmaceutical molecules with high enantiomeric purity.[1][3][4] In food science, this acid and its ester derivatives contribute to the sensory profiles of fermented products like wine and beer.[1]

This guide will explore the origins and functions of these compounds, bridging the gap between their fundamental biochemistry and their practical applications in research and development.

Figure 1: Chemical Structure of 2-Hydroxy-3-methylbutanoic acid

Caption: The chemical structure of 2-hydroxy-3-methylbutanoic acid (C₅H₁₀O₃).[5][6]

Biosynthesis: The L-Valine Catabolic Pathway

The primary route for the natural synthesis of (S)-2-hydroxy-3-methylbutanoic acid is the catabolism of L-valine.[1] This metabolic pathway is a fundamental process occurring in most living organisms. The transformation involves a sequence of enzymatic reactions.

The key steps are:

-

Transamination: The pathway begins with the removal of the amino group from L-valine, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This initial step converts L-valine into its corresponding α-keto acid, α-ketoisovalerate.[1]

-

Reduction: In a deviation from the main catabolic route that leads to energy production, α-ketoisovalerate can be reduced by a hydroxyisocaproate dehydrogenase-like enzyme. This stereospecific reduction of the ketone group yields (S)-2-hydroxy-3-methylbutanoic acid.[1]

The activity of this pathway and the subsequent accumulation of 2-hydroxy-3-methylbutanoic acid can be influenced by various factors, including the availability of L-valine, the metabolic state of the organism, and the specific enzymatic machinery present.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. (R)-2-Hydroxy-3-methylbutanoic acid [myskinrecipes.com]

- 4. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 2-hydroxy-3-methyl- [webbook.nist.gov]

Role of (S)-tert-butyl 2-hydroxy-3-methylbutanoate as a chiral pool starting material

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate as a Chiral Pool Starting Material

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Chiral Building Blocks in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. The "chiral pool" represents a collection of readily available, inexpensive, and enantiomerically pure compounds, primarily from natural sources like amino acids, carbohydrates, and terpenes. Utilizing these compounds as starting materials—a strategy known as chiral pool synthesis—provides an efficient and reliable method for introducing stereocenters into a target molecule. This guide focuses on a particularly valuable yet often overlooked C6 building block derived from the amino acid L-valine: (S)-tert-butyl 2-hydroxy-3-methylbutanoate. Its unique combination of a sterically demanding tert-butyl ester, a reactive secondary alcohol, and a well-defined stereocenter offers a powerful tool for the construction of complex chiral molecules.

Synthesis and Physicochemical Properties of (S)-tert-butyl 2-hydroxy-3-methylbutanoate